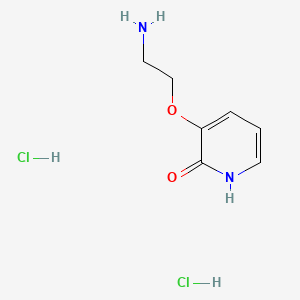
3-(2-Aminoethoxy)pyridin-2-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminoethoxy)pyridin-2-ol dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2O2 It is a derivative of pyridin-2-ol, featuring an aminoethoxy group at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethoxy)pyridin-2-ol dihydrochloride typically involves the reaction of pyridin-2-ol with 2-chloroethylamine hydrochloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of pyridin-2-ol is replaced by the aminoethoxy group. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
3-(2-Aminoethoxy)pyridin-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyridin-2-ol derivatives.
科学的研究の応用
3-(2-Aminoethoxy)pyridin-2-ol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 3-(2-Aminoethoxy)pyridin-2-ol dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminoethoxy group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of the target molecules. The pyridin-2-ol moiety can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
類似化合物との比較
Similar Compounds
Pyridin-2-ol: The parent compound, lacking the aminoethoxy group.
3-Amino-2-pyridinol: Similar structure but with an amino group instead of an aminoethoxy group.
2-(2-Aminoethoxy)ethanol: Similar functional group but with an ethanol backbone instead of pyridin-2-ol.
Uniqueness
3-(2-Aminoethoxy)pyridin-2-ol dihydrochloride is unique due to the presence of both the aminoethoxy group and the pyridin-2-ol moiety. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
2866353-05-9 |
|---|---|
分子式 |
C7H12Cl2N2O2 |
分子量 |
227.09 g/mol |
IUPAC名 |
3-(2-aminoethoxy)-1H-pyridin-2-one;dihydrochloride |
InChI |
InChI=1S/C7H10N2O2.2ClH/c8-3-5-11-6-2-1-4-9-7(6)10;;/h1-2,4H,3,5,8H2,(H,9,10);2*1H |
InChIキー |
HIFHHMWXIUDRCL-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=O)C(=C1)OCCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Isopropyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B13482954.png)

![8-Bromo-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine](/img/structure/B13482969.png)
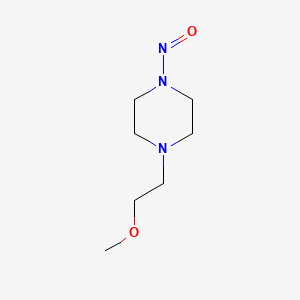
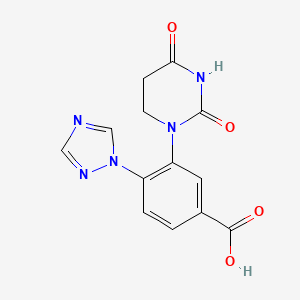
![methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride](/img/structure/B13482982.png)
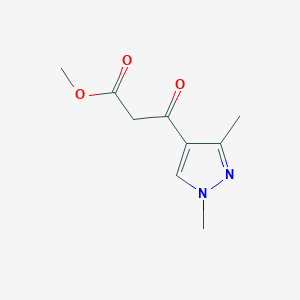

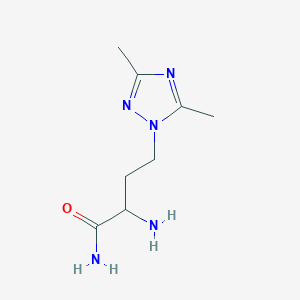


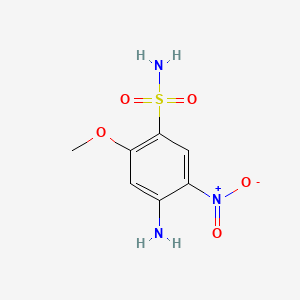

![2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide](/img/structure/B13483064.png)
